n-[(4-Fluorophenoxy)acetyl]leucine
Description
Properties
CAS No. |
1841-90-3 |
|---|---|
Molecular Formula |
C14H18FNO4 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-9(2)7-12(14(18)19)16-13(17)8-20-11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
SRCPHYIXPIQMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of n-[(4-Fluorophenoxy)acetyl]leucine
General Strategy
The synthesis of this compound typically involves two main steps:
Detailed Preparation Procedure
Starting Material Preparation: DL-Leucine Synthesis (Optional)
- L-leucine can be converted to DL-leucine by reacting L-leucine suspended in an organic acid (e.g., formic acid, acetate, propionic acid) with an aldehyde solution (such as formaldehyde or phenyl aldehyde) at 80–100 °C for 1–3 hours.
- The reaction mixture is concentrated under reduced pressure, cooled to crystallize, centrifuged, washed, and dried to obtain DL-leucine with yields around 92–95%.
Acylation of Leucine
- DL-leucine or L-leucine is dissolved or suspended in an aqueous alkaline solution (pH 7.5–10) using sodium hydroxide, potassium hydroxide, or sodium carbonate.
- The acylating agent, such as 4-fluorophenoxyacetyl chloride or 4-fluorophenoxyacetic anhydride, is added dropwise at 5–30 °C.
- The reaction proceeds under stirring until completion, then the pH is adjusted to acidic conditions (pH 2.0–2.5) using mineral acids like hydrochloric acid to precipitate the N-acylated leucine.
- The solid is filtered, washed, and dried to yield this compound.
Continuous Flow Acetylation and Racemization (Advanced Method)
- A continuous flow reactor system can be employed for simultaneous racemization and acetylation of leucine.
- A solution of sodium leucinate is mixed with acetic anhydride or substituted acylating agents at controlled flow rates, temperatures (50–90 °C), and residence times (1–3 minutes).
- The product is precipitated by acidification and isolated by filtration and drying.
- This method allows high yield and purity with racemization rates up to 99%, shortening reaction times and improving scalability.
Data Table: Typical Reaction Conditions and Yields for N-Acyl-Leucine Derivatives
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Leucine form | L-leucine or DL-leucine | DL-leucine may be prepared in situ |
| Organic acid for DL-leucine prep | Formic, acetic, propionic acid | 80–100 °C, 1–3 hours |
| Aldehyde for DL-leucine prep | Formaldehyde, phenyl aldehyde | 80–100 °C, 1–3 hours |
| pH for acylation reaction | 7.5–10 (alkaline) | Adjusted with NaOH, KOH, or Na2CO3 |
| Acylating agent | 4-Fluorophenoxyacetyl chloride or anhydride | Added dropwise at 5–30 °C |
| Reaction temperature | 5–30 °C | To control reaction rate and selectivity |
| Acidification pH for precipitation | 2.0–2.5 | Using HCl or other mineral acids |
| Yield | 50–95% | Depends on scale and method |
| Racemization rate (if applicable) | Up to 99% | Using continuous flow racemization methods |
Chemical Reactions Analysis
N-[(4-Fluorophenoxy)acetyl]leucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(4-Fluorophenoxy)acetyl]leucine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to protein synthesis and muscle repair.
Medicine: It is being investigated for its potential therapeutic effects in treating neurological disorders such as Niemann-Pick disease type C
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenoxy)acetyl]leucine involves its uptake into cells via specific transporters. Once inside the cell, it can enter metabolic pathways and exert its effects through its metabolic products . The molecular targets and pathways involved include the monocarboxylate transporter type 1 (MCT1) and the leucine-mediated signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[(4-Fluorophenoxy)acetyl]leucine with key analogs:
*Calculated based on standard molecular weights.
Key Comparisons
Fluorinated Aromatic Moieties
- 4-Fluorophenoxy vs. 4-Fluorophenyl: The 4-fluorophenoxy group in this compound introduces an ether linkage, enhancing solubility compared to pure 4-fluorophenyl derivatives like (4-Fluorophenyl)acetone . This group is also present in flufenacet, where it contributes to herbicidal activity via hydrophobic interactions .
Amino Acid Backbone
- Leucine vs. Non-Amino Acid Scaffolds: Unlike 2-chloro-N-(4-fluorophenyl)acetamide (an aniline derivative) or flufenacet (isopropylamine) , the leucine moiety in the target compound introduces chirality and hydrogen-bonding capacity, mimicking natural peptides. This is comparable to N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-leucine, which may target enzyme active sites .
Research Findings and Gaps
Hydrogen Bonding and Crystal Packing
Compounds like 2-chloro-N-(4-fluorophenyl)acetamide exhibit intramolecular C–H···O and intermolecular N–H···O interactions, critical for crystal stability . This compound’s leucine backbone likely introduces additional hydrogen-bond donors (NH₂, COOH), influencing solubility and solid-state properties.
Metabolic Stability
Fluorination generally reduces oxidative metabolism. For example, flufenacet’s 4-fluorophenyl group prolongs half-life in plants . The target compound’s fluorophenoxyacetyl group may similarly resist cytochrome P450 enzymes, though in vivo studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
